molecular formula C12H16N2O4 B12512736 2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid

2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid

Cat. No.: B12512736
M. Wt: 252.27 g/mol
InChI Key: ROHDXJUFQVRDAV-UHFFFAOYSA-N
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Description

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its intricate structure, which includes an amino group, a phenyl group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of amino acids as starting materials. The process involves the protection of functional groups, formation of peptide bonds, and subsequent deprotection steps. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may result in the formation of an amine

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding protein structure and function.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid include other amino acid derivatives and peptides with comparable structures. Examples include:

  • (2S)-2-amino-3-phenylpropanoic acid
  • (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid

Uniqueness

What sets (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)

InChI Key

ROHDXJUFQVRDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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